Tovinontrine
Vue d'ensemble
Description
Tovinontrine, also known as IMR-687, is a highly potent and selective phosphodiesterase-9 (PDE9) inhibitor . It is specifically developed for the treatment of sickle cell disease . It is currently being studied for its safety and effectiveness in patients with chronic heart failure with reduced ejection fraction .
Molecular Structure Analysis
The molecular formula of Tovinontrine is C21H26N6O2 . The exact mass is 394.21 and the molecular weight is 394.480 . The chemical structure can be represented by the SMILES string: O=C1C2=CN=C (C3CCOCC3)N2C=C ( [C@@H]4CN (CC5=NC=CC=N5)C [C@H]4C)N1 .Chemical Reactions Analysis
Tovinontrine is a PDE9 inhibitor and it has shown to inhibit PDE9A with more than 800-fold greater potency than PDE1A3, PDE1B, PDE1C, PDE5A2 . It has been observed to induce hemoglobin (HbF) in a dose-dependent manner in erythroid K562 cells .Physical And Chemical Properties Analysis
Tovinontrine is a solid substance with a white to off-white color . The CAS number for Tovinontrine is 2062661-53-2 .Applications De Recherche Scientifique
Treatment of Sickle Cell Disease
IMR-687 (Tovinontrine) is a highly selective phosphodiesterase 9 (PDE9) inhibitor developed as an oral therapy for SCD and beta-thalassemia. It increases fetal hemoglobin (HbF) expression, reduces hemolysis and sickling of red blood cells, leading to a lower rate of painful vaso-occlusive crisis (VOC) (Andemariam et al., 2021).
Clinical Trial Results
In a Phase 2a study, Tovinontrine showed promising results. Patients treated with Tovinontrine experienced a 40% lower mean annualized rate of VOCs, 38% lower mean annualized rate of VOC-related hospitalizations, and an increased median time to first VOC. These improvements were significant when compared to placebo (Andemariam et al., 2021).
Long-term Safety and Benefit
An ongoing Phase 2a open-label extension study is assessing the long-term safety and benefit of Tovinontrine for up to 4 years in adult subjects with SCD. Preliminary results indicate that Tovinontrine continues to be well-tolerated over the long term and maintains its efficacy in reducing the rate of VOCs (Andemariam et al., 2021).
Mécanisme D'action
Safety and Hazards
Tovinontrine is currently under clinical trials and its safety is being evaluated. In a study assessing its safety and effectiveness in chronic heart failure with reduced ejection fraction, Tovinontrine was compared to a placebo . The safety and scientific validity of this study is the responsibility of the study sponsor and investigators .
Orientations Futures
Tovinontrine is being studied for its potential use in treating heart failure with preserved ejection fraction (HFpEF). The U.S. Food and Drug Administration (FDA) cleared the investigational new drug (IND) application for Tovinontrine to commence clinical development for the treatment of HFpEF . The Phase 2 trial is planned to initiate in the second quarter of 2022 .
Propriétés
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNPYYVGANHRJ-GDBMZVCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2062661-53-2 | |
Record name | Tovinontrine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMR-687 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOVINONTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.